molecular formula C8H17NO3 B13117871 Methyl (2-butoxyethyl)carbamate

Methyl (2-butoxyethyl)carbamate

Cat. No.: B13117871
M. Wt: 175.23 g/mol
InChI Key: PSDHENGODDCTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2-butoxyethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. Methyl(2-butoxyethyl)carbamate is known for its role as a pesticide and its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-butoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methyl(2-butoxyethyl)carbamate often involves large-scale reactors where 2-butoxyethanol and methyl isocyanate are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-butoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into simpler alcohols and amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols and amines.

Scientific Research Applications

Methyl(2-butoxyethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In biological studies, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of methyl(2-butoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in pests. This inhibition is often achieved through the formation of a stable complex between the carbamate and the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate compound used in various industrial applications.

    Methyl carbamate: A simpler carbamate with similar chemical properties.

    Butyl carbamate: A related compound with a longer alkyl chain.

Uniqueness

Methyl(2-butoxyethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its butoxyethyl group provides increased solubility in organic solvents and enhances its effectiveness as a pesticide compared to simpler carbamates.

Conclusion

Methyl(2-butoxyethyl)carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl N-(2-butoxyethyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

PSDHENGODDCTAG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.